5-Chloronicotinaldehyde

Catalog No.
S803771
CAS No.
113118-82-4
M.F
C6H4ClNO
M. Wt
141.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloronicotinaldehyde

CAS Number

113118-82-4

Product Name

5-Chloronicotinaldehyde

IUPAC Name

5-chloropyridine-3-carbaldehyde

Molecular Formula

C6H4ClNO

Molecular Weight

141.55 g/mol

InChI

InChI=1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H

InChI Key

BCELHNLIYYAOLV-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Cl)C=O

Canonical SMILES

C1=C(C=NC=C1Cl)C=O

5-Chloronicotinaldehyde is likely an organic compound derived from pyridine, a six-membered aromatic ring containing nitrogen. A chlorine atom (Cl) is attached at the fifth position of the ring, and an aldehyde group (CHO) is attached at an unknown position (possibly the first or second). Without more data, its origin and specific significance in research are unclear.


Molecular Structure Analysis

The key feature of the molecule would be the pyridine ring with its delocalized aromatic electrons. The chlorine atom might affect the electron distribution in the ring and potentially influence its reactivity. The aldehyde group provides a carbonyl group (C=O), making the molecule a potential reactant in various condensation reactions.


Chemical Reactions Analysis

  • Aldol Condensation: This reaction combines 5-Chloronicotinaldehyde with another carbonyl compound to form a β-hydroxycarbonyl product.
  • Cannizzaro Reaction: In the presence of a strong base, the aldehyde can undergo self-condensation to form an alcohol and an acid.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

  • Aromatic Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom, which makes the aromatic ring more susceptible to attack by nucleophiles .
  • Aldol Condensation: This reaction involves the formation of β-hydroxy aldehydes or ketones through the condensation of aldehydes or ketones in the presence of a base. 5-Chloronicotinaldehyde can act as both a nucleophile and electrophile in such reactions.
  • Vilsmeier Reaction: 5-Chloronicotinaldehyde can be synthesized through the Vilsmeier reaction, which involves the reaction of chlorinated pyridines with formamide or its derivatives, leading to chloronicotinaldehydes .

The biological activity of 5-Chloronicotinaldehyde has been explored in various studies:

  • Antimicrobial Properties: Some derivatives of chloronicotinaldehydes exhibit antimicrobial activity, making them potential candidates for developing new antibacterial agents .
  • Anticancer Activity: Research indicates that certain chlorinated nicotinamides can inhibit cancer cell proliferation, suggesting that 5-chloronicotinaldehyde and its derivatives may possess anticancer properties .
  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which could have implications for drug development targeting metabolic pathways .

Several methods exist for synthesizing 5-Chloronicotinaldehyde:

  • Vilsmeier-Haack Reaction: This method involves reacting nicotinic acid or its derivatives with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 5-position .
  • Chlorination of Nicotinaldehyde: Direct chlorination using chlorine gas or other chlorinating agents can yield 5-chloronicotinaldehyde from nicotinaldehyde under controlled conditions .
  • Alternative Synthetic Routes: Other methods include modifications of existing synthetic pathways that utilize various reagents and conditions to achieve selective chlorination and subsequent functionalization .

5-Chloronicotinaldehyde finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential use in drug formulations due to their biological activities.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its antimicrobial properties.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals .

Studies on the interactions of 5-Chloronicotinaldehyde with biological systems reveal:

  • Protein Binding Studies: Research indicates that this compound can interact with specific proteins, affecting their function and potentially leading to therapeutic effects.
  • Metabolic Pathway Analysis: Investigations into how this compound is metabolized within biological systems provide insights into its pharmacokinetics and dynamics, informing its potential therapeutic applications .

Several compounds share structural similarities with 5-Chloronicotinaldehyde. Here are some notable examples:

Compound NameStructureKey Characteristics
NicotinaldehydeC₆H₅NOParent compound; lacks chlorine substitution
3-ChloronicotinaldehydeC₆H₄ClNOChlorine at position 3; different reactivity
4-ChloronicotinaldehydeC₆H₄ClNOChlorine at position 4; distinct properties
2-ChloronicotinaldehydeC₆H₄ClNOChlorine at position 2; unique reactivity

Uniqueness of 5-Chloronicotinaldehyde

What sets 5-Chloronicotinaldehyde apart from these similar compounds is its specific position of chlorine substitution, which significantly influences its chemical reactivity and biological activity. The unique electronic properties conferred by the chlorine atom at the 5-position enhance its potential as a substrate for various

The development of 5-Chloronicotinaldehyde is linked to broader advances in pyridine chemistry during the mid-to-late 20th century. While the exact discovery timeline isn't extensively documented in literature, this compound emerged as chemists sought to expand the toolkit of functionalized pyridine derivatives. The addition of the chloro substituent at the 5-position creates distinctive reactivity patterns, making it valuable for synthetic applications.

Early methods for producing chlorinated nicotinaldehydes were often non-selective and produced multiple isomers. A significant advancement came with the development of the Vilsmeier reaction for the synthesis of 5-Chloronicotinaldehyde, which involves the reaction of chlorinated pyridines with formamide derivatives to yield the corresponding aldehydes. This reaction pathway remains one of the fundamental approaches to synthesizing this compound.

Significance in Heterocyclic Chemistry

5-Chloronicotinaldehyde occupies an important position in heterocyclic chemistry due to its unique structural features. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, represents one of the most fundamental scaffolds in medicinal chemistry and appears in numerous natural products and pharmaceuticals.

The significance of 5-Chloronicotinaldehyde in heterocyclic chemistry stems from three key aspects:

  • The electron-deficient nature of the pyridine scaffold creates distinct reactivity patterns.
  • The chlorine substituent serves as an excellent leaving group or handle for further functionalization through cross-coupling reactions.
  • The aldehyde functional group provides an activation point for numerous transformations including condensations, reductions, and oxidations.

These properties make 5-Chloronicotinaldehyde a valuable intermediate for constructing more complex heterocyclic systems, particularly those with potential biological activity. Its electron-deficient character influences both the reactivity of the aldehyde group and the susceptibility of the pyridine ring to nucleophilic attack, creating unique synthetic opportunities not available with simple benzaldehydes.

Role as a Synthetic Building Block

The dual functionality of 5-Chloronicotinaldehyde makes it an exceptionally versatile synthetic building block. The aldehyde group can participate in numerous transformations including:

  • Condensation reactions with amines, hydrazines, and hydroxylamine
  • Wittig and Horner-Wadsworth-Emmons reactions
  • Reductions to alcohols
  • Oxidations to carboxylic acids
  • Aldol and related C-C bond-forming reactions

Meanwhile, the chlorine-substituted pyridine ring can undergo:

  • Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.)
  • Nucleophilic aromatic substitution reactions
  • Directed metalation chemistry
  • Halogen-metal exchange reactions

Table 1: Selected Reactions Utilizing 5-Chloronicotinaldehyde as a Building Block

Reaction TypeReagentsConditionsYieldProductReference
Oxime FormationHydroxylamine hydrochloride, sodium acetateEthanol, 30°C, 2.25h, N2 atmosphereNot specified5-Chloronicotinaldehyde oxime
Wittig Reaction(Carbethoxymethyl)triphenylphosphonium bromide, NaHDMSO, room temperature, 1h57%Unsaturated ester derivative
CondensationEthylcyanoacetate, N-cyclopropylguanidine.HCl, K2CO3Ethanol, 75°C, 18h26%5-Cyano-4-(3-chloro-5-pyridyl)-2-cyclopropylamino-6-oxopyrimidine
Reductive Amination2-(Benzo[d]dioxol-5-yl)pyrimidin-4-amine, ClTi(Oi-Pr)3, NaBH(OAc)3MeCN, AcOH, room temperature22%Aminated product

This versatility makes 5-Chloronicotinaldehyde a valuable starting point for accessing diverse chemical space, particularly for the development of potential pharmaceuticals and agrochemicals.

Current Research Landscape

Current research involving 5-Chloronicotinaldehyde spans multiple domains including medicinal chemistry, agrochemical development, materials science, and synthetic methodology advancement.

In pharmaceutical development, numerous patents and publications document the incorporation of 5-Chloronicotinaldehyde-derived scaffolds into potential drug candidates. For instance, the compound has been used in the synthesis of 2-(5-chloropyridin-3-yl)-8-oxo-9-(2-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide with a 16% yield, which belongs to a class of compounds with potential biological activity.

The current focus areas in 5-Chloronicotinaldehyde research include:

  • Development of more efficient and selective synthetic routes
  • Exploration of novel transformations to access previously challenging derivatives
  • Investigation of structure-activity relationships in compounds containing the 5-chloronicotinyl moiety
  • Application in the synthesis of heterocyclic libraries for biological screening
  • Incorporation into materials with specific physical or chemical properties

Recent patents, including those for the synthesis of related compounds like 2-chloronicotinaldehyde and 4-bromo-6-chloronicotinaldehyde, indicate continued industrial interest in these chlorinated heteroaromatic aldehydes as valuable synthetic intermediates.

5-Chloronicotinaldehyde represents a significant halogenated pyridine derivative that serves as a crucial intermediate in pharmaceutical and agrochemical synthesis [1]. The compound's unique structural features, combining the electron-withdrawing effects of both the chlorine substituent and the aldehyde functionality, make it a versatile building block for complex molecular architectures . The development of efficient synthetic methodologies for this compound has been driven by its increasing commercial importance and the need for cost-effective production routes [3].

Classical Synthetic Approaches

Classical synthetic approaches to 5-chloronicotinaldehyde have traditionally relied on well-established organic transformations that provide reliable access to the target molecule [1] [4]. These methodologies, while sometimes requiring harsh conditions or extended reaction times, have served as the foundation for commercial production and continue to be relevant in modern synthetic chemistry.

The Vilsmeier-Haack reaction represents one of the most widely employed classical approaches for synthesizing 5-chloronicotinaldehyde [5]. This transformation involves treating 5-chloronicotinic acid with a mixture of phosphorus oxychloride and dimethylformamide under controlled conditions . The reaction proceeds through the formation of an iminium salt intermediate, known as the Vilsmeier reagent, which subsequently undergoes nucleophilic attack by the activated pyridine ring [5] [6]. Typical reaction conditions involve temperatures ranging from 0 to 80 degrees Celsius, with reaction times of 2 to 6 hours, yielding 70 to 85 percent of the desired aldehyde product .

Direct chlorination of nicotinaldehyde provides an alternative classical route, though this approach often suffers from regioselectivity issues [7]. The process involves treating nicotinaldehyde with chlorine gas in the presence of iron trichloride catalyst at elevated temperatures between 25 and 150 degrees Celsius . However, this method typically yields only 40 to 60 percent of the target compound due to the formation of multiple regioisomers and over-chlorination products [7].

The reduction-oxidation sequence represents another established classical approach, beginning with the reduction of 5-chloronicotinic acid to the corresponding alcohol using sodium borohydride and boron trifluoride etherate complex [4] [8]. This intermediate is subsequently oxidized to the aldehyde using manganese dioxide under mild conditions [4] [8]. The two-step process typically achieves overall yields of 80 to 90 percent, making it particularly attractive for laboratory-scale synthesis [4] [8].

Metalation-formylation strategies employ organolithium chemistry to introduce the aldehyde functionality directly onto the chloropyridine framework [9]. This approach involves treating 5-chloropyridine with n-butyllithium at cryogenic temperatures (-78 degrees Celsius) followed by quenching with dimethylformamide [9]. While this method can achieve yields of 65 to 75 percent, the requirement for extremely low temperatures and anhydrous conditions limits its practical applicability [9].

MethodStarting MaterialKey ReagentsTemperature (°C)Typical Yield (%)Reaction Time (h)
Vilsmeier-Haack Reaction5-Chloronicotinic acidPOCl₃, DMF0-8070-852-6
Direct ChlorinationNicotinaldehydeCl₂, FeCl₃25-15040-604-12
Reduction-Oxidation Sequence5-Chloronicotinic acidNaBH₄/BF₃·OEt₂, MnO₂-10 to 2580-906-8
Metalation-Formylation5-Chloropyridinen-BuLi, DMF-78 to 2565-752-4

Modern Synthetic Strategies

Modern synthetic strategies for 5-chloronicotinaldehyde have evolved to address the limitations of classical approaches while incorporating advanced process technologies and novel reaction conditions [10] [11]. These contemporary methodologies emphasize improved selectivity, enhanced efficiency, and reduced environmental impact while maintaining scalability for industrial applications [10] [12].

Halogenation of Nicotinaldehyde

The halogenation of nicotinaldehyde has been significantly advanced through the development of selective chlorination protocols that minimize the formation of undesired regioisomers [7]. Modern halogenation strategies employ designed phosphine reagents that enable position-selective introduction of halogen atoms onto the pyridine ring [7]. These phosphine-mediated approaches utilize the principle of temporary dearomatization to achieve unprecedented regioselectivity in pyridine halogenation [7].

The mechanism of selective halogenation involves the initial formation of phosphonium salts through the reaction of electron-deficient pyridines with specially designed phosphine reagents [7]. These phosphonium intermediates undergo subsequent nucleophilic displacement with halide sources such as lithium chloride or hydrogen chloride to afford the desired halogenated products [7]. The reaction conditions typically involve temperatures between 25 and 60 degrees Celsius with residence times of 2 to 10 minutes in continuous flow systems [7].

Positional selectivity in pyridine halogenation reactions can be classified based on the mechanistic pathway employed [7]. Electrophilic aromatic substitution processes are inherently 3-selective and often require strong mineral acids as solvents or Lewis acid promotion with elevated temperatures [7]. However, modern approaches utilizing phosphine-mediated protocols can achieve 4-selective halogenation with high regioselectivity across a broad substrate scope [7].

The development of halogenation methods has also incorporated computational studies to understand the mechanistic basis for selectivity [7]. These investigations indicate that carbon-halogen bond formation occurs via a stepwise nucleophilic aromatic substitution pathway that requires nitrogen-activation of the pyridyl group [7]. The rate-determining step involves phosphine elimination, with steric interactions between the departing phosphine and pyridyl substituents accounting for differences in reactivity between various substituted pyridines [7].

Vilsmeier-Haack Reaction Applications

Contemporary applications of the Vilsmeier-Haack reaction for 5-chloronicotinaldehyde synthesis have been enhanced through process optimization and mechanistic understanding [5] [6]. The reaction mechanism involves the initial formation of a chloroiminium ion intermediate, also termed the Vilsmeier reagent, through the reaction of dimethylformamide with phosphorus oxychloride [5]. This electrophilic species subsequently undergoes nucleophilic attack by the electron-rich pyridine substrate to form an iminium ion intermediate, which is hydrolyzed during workup to yield the corresponding aldehyde [5].

Modern Vilsmeier-Haack protocols have been optimized for enhanced efficiency and selectivity through careful control of reaction parameters [6]. The choice of acid chloride component can significantly influence the reaction outcome, with phosphorus oxychloride, thionyl chloride, and oxalyl chloride representing viable alternatives [6]. Solvent selection also plays a crucial role, with halogenated hydrocarbons, dimethylformamide, or neat phosphorus oxychloride proving most effective [6].

Temperature control represents a critical factor in Vilsmeier-Haack reactions, with optimal conditions varying based on substrate reactivity [6]. Electron-rich substrates typically require lower temperatures (below 0 degrees Celsius) to minimize side reactions, while less reactive substrates may necessitate heating up to 80 degrees Celsius [6]. The reaction time is generally dependent on the substrate's electronic properties and the chosen temperature regime [6].

Recent developments have focused on expanding the substrate scope of Vilsmeier-Haack reactions to include complex pharmaceutical intermediates and late-stage functionalization applications [14]. These advanced protocols demonstrate tolerance for a wide range of functional groups and enable the synthesis of heavily substituted nicotinaldehyde derivatives [14]. The methodology has proven particularly valuable for the preparation of compounds containing multiple heteroatoms or sensitive functionalities [14].

Industrial Production Methods

Industrial production methods for 5-chloronicotinaldehyde have evolved to incorporate continuous flow processing and automated synthesis technologies [9] [15]. These modern approaches address the scalability challenges associated with traditional batch processes while improving safety profiles and reducing production costs [9]. The implementation of continuous flow chemistry has enabled more precise control over reaction parameters and enhanced heat and mass transfer characteristics [9].

Continuous flow synthesis of pyridine derivatives, including 5-chloronicotinaldehyde, has demonstrated significant advantages over conventional batch processing [15]. The incorporation of tubular reactors with high surface-area-to-volume ratios facilitates efficient heat transfer and enables access to extreme temperature and pressure conditions safely [9]. This technology has proven particularly valuable for reactions involving highly exothermic transformations or unstable intermediates [9].

The development of automated synthesis platforms has revolutionized industrial production by enabling real-time process optimization and quality control [15]. Multi-objective Bayesian optimization algorithms can simultaneously optimize reaction yield and production rate while generating well-defined performance boundaries [15]. These systems incorporate feedback loops that allow continuous adjustment of reaction parameters based on inline analytical data [15].

Large-scale chlorination processes represent the predominant industrial approach for 5-chloronicotinaldehyde production . These operations typically involve the treatment of nicotinaldehyde with chlorine gas in the presence of iron trichloride catalyst under carefully controlled conditions . Industrial facilities employ specialized reactor designs that ensure uniform mixing and temperature control to maximize selectivity and minimize byproduct formation .

Quality control in industrial production relies heavily on advanced analytical techniques and process monitoring systems [9]. Continuous monitoring of key performance indicators enables real-time adjustment of process parameters to maintain product specifications [9]. The implementation of statistical process control methodologies ensures consistent product quality while minimizing waste generation [9].

ApproachTemperature (°C)Pressure (bar)Residence Time (min)Throughput (kg/h)Yield (%)
Continuous Flow Vilsmeier-30 to -201.00.3-0.55-2085-95
Microwave-Assisted Chlorination80-1201.05-151-575-90
Flow Halogenation25-601.0-5.02-1010-5080-92
Automated Synthesis0-401.010-302-1578-88

Green Chemistry Approaches

Green chemistry approaches to 5-chloronicotinaldehyde synthesis have gained prominence as environmental sustainability becomes increasingly important in chemical manufacturing [16] [12] [17]. These methodologies emphasize the reduction of hazardous substances, minimization of waste generation, and implementation of renewable feedstocks while maintaining synthetic efficiency [16]. The development of environmentally benign synthetic routes represents a critical aspect of modern pharmaceutical and agrochemical production [16].

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for the preparation of nitrogen-containing heterocycles, including 5-chloronicotinaldehyde derivatives [12]. Microwave heating provides several advantages over conventional heating methods, including reduced reaction times, enhanced yields, and improved product purities [12]. The selective heating mechanism of microwave irradiation enables more efficient energy transfer and can activate specific molecular motions that accelerate desired transformations [12].

Solvent-free microwave protocols represent particularly attractive green chemistry approaches [12]. These methodologies eliminate the need for organic solvents while achieving excellent reaction efficiency through direct microwave activation of the substrate molecules [12]. Typical conditions involve neat reactants subjected to microwave irradiation at powers ranging from 100 to 640 watts for periods of 4 to 25 minutes [12]. The absence of solvents significantly reduces waste generation and simplifies product isolation procedures [12].

Aqueous phase synthesis has gained attention as an environmentally friendly alternative to traditional organic solvent-based processes [12]. Water-based reactions offer several advantages, including reduced toxicity, improved safety profiles, and simplified waste treatment procedures [12]. Recent developments have demonstrated the feasibility of conducting Vilsmeier-Haack type reactions in aqueous media through the use of specialized catalysts and co-solvents [12].

Biocatalytic approaches represent an emerging frontier in green synthesis of pyridine derivatives [16]. Enzymatic transformations offer exquisite selectivity and mild reaction conditions while operating under environmentally benign conditions [16]. Recent advances have demonstrated the utility of engineered enzymes for the selective oxidation of pyridine alcohols to the corresponding aldehydes [16]. These biotransformations typically operate at ambient temperature and neutral pH, significantly reducing energy requirements [16].

Photocatalytic formylation has been developed as a sustainable approach to aldehyde synthesis [14]. This methodology employs visible light irradiation in combination with photocatalysts to achieve carbon-carbon bond formation under mild conditions [14]. The process typically involves the use of light-emitting diodes operating at wavelengths between 400 and 500 nanometers with specially designed photocatalyst systems [14]. Reaction temperatures generally range from 30 to 35 degrees Celsius, representing a significant improvement over traditional thermal processes [14].

The environmental impact of green chemistry approaches can be quantified through various metrics, including the environmental factor and carbon footprint assessments [16] [18]. The environmental factor represents the ratio of total waste generated to desired product formed and provides a quantitative measure of process efficiency [18]. Green chemistry methodologies typically achieve environmental factors between 0.8 and 5.0, representing substantial improvements over traditional approaches [16].

Green MethodSolvent SystemEnergy SourceTemperature (°C)E-FactorCarbon Footprint Reduction (%)
Solvent-Free MicrowaveNeatMicrowave100-1402.5-4.030-45
Aqueous Phase SynthesisWaterConventional heating60-1001.5-3.040-60
Biocatalytic OxidationWater/BufferEnzyme catalysis25-400.8-2.050-70
Photocatalytic FormylationGreen solventsBlue LED30-353.0-5.025-40

Scale-up Considerations and Challenges

Scale-up considerations for 5-chloronicotinaldehyde synthesis present significant challenges that must be addressed to ensure successful transition from laboratory to industrial production [10] [9]. The fundamental principles governing small-scale reactions often do not translate directly to large-scale operations due to changes in heat and mass transfer characteristics, mixing patterns, and reaction kinetics [10]. Understanding these scale-dependent phenomena is crucial for developing robust manufacturing processes [10].

Heat transfer represents one of the most critical challenges in scaling up 5-chloronicotinaldehyde synthesis [10] [9]. Laboratory-scale reactions typically benefit from excellent heat transfer due to high surface-area-to-volume ratios, enabling rapid temperature equilibration [10]. However, as reactor volumes increase, heat transfer becomes increasingly difficult, leading to temperature gradients and potential hot spots that can compromise product quality [10]. The implementation of continuous flow chemistry has emerged as an effective solution to heat transfer challenges [10] [9].

Mass transfer limitations become increasingly problematic as reaction scale increases [10]. Laboratory-scale syntheses generally achieve excellent mixing and uniform concentration profiles due to short diffusion distances and efficient agitation [10]. Industrial-scale reactors, however, may develop concentration gradients and dead zones that impede reaction efficiency [10]. Advanced reactor designs incorporating improved agitation systems and optimized flow patterns help address these challenges [10].

The formation of byproducts and impurities often becomes more problematic at larger scales due to altered reaction kinetics and mass transfer effects [10] [9]. Temperature excursions and concentration gradients can promote unwanted side reactions that are negligible at laboratory scale [10]. Continuous process monitoring and advanced control systems enable real-time detection and correction of process deviations [10] [9].

Process control systems must evolve from manual laboratory operations to sophisticated automated platforms for industrial production [10] [9]. Advanced control algorithms can optimize multiple process parameters simultaneously while maintaining product specifications [10]. The integration of inline analytical techniques enables real-time quality assessment and process adjustment [10] [9].

Equipment design considerations become paramount when scaling up 5-chloronicotinaldehyde synthesis [10]. Materials of construction must be compatible with the corrosive nature of chlorinating agents and acidic reaction conditions [10]. Specialized reactor designs may be required to accommodate the unique requirements of specific synthetic transformations [10].

The economic aspects of scale-up cannot be overlooked, as production costs must be minimized while maintaining product quality [19] [20]. The global pyridine and pyridine derivatives market was valued at 1.27 billion dollars in 2024 and is projected to grow at a compound annual growth rate of 7.3 percent through 2030 [19]. This growth is driven by increasing demand from pharmaceutical and agrochemical applications [19] [20].

Regulatory considerations add another layer of complexity to scale-up operations [19]. Manufacturing processes must comply with environmental regulations and safety standards that may not apply to laboratory-scale operations [19]. Good manufacturing practice requirements necessitate comprehensive documentation and validation of all process parameters [19].

ParameterLab Scale (mL)Pilot Scale (L)Industrial Scale (m³)Critical FactorsSolutions
Heat TransferExcellentGoodChallengingTemperature gradientsFlow chemistry
Mass TransferExcellentGoodModerateConcentration gradientsImproved agitation
Mixing EfficiencyExcellentGoodChallengingDead zonesBetter reactor design
Product QualityHigh purityGood purityVariableImpurity formationOnline analytics
Process ControlManualSemi-automatedAutomatedProcess monitoringAdvanced control systems

Formation of 5-Chloronicotinic Acid

The oxidation of 5-Chloronicotinaldehyde to 5-Chloronicotinic acid represents one of the most fundamental and widely studied transformations of this heterocyclic aldehyde. This conversion has been achieved through multiple oxidative methodologies, each offering distinct advantages in terms of reaction conditions, selectivity, and practical applicability [1] [2].

Potassium Permanganate Oxidation

The classical approach utilizing potassium permanganate in acidic medium has demonstrated consistent efficacy, achieving yields of 85-95% under mild conditions at room temperature [1]. This method involves the formation of manganese dioxide as a byproduct, requiring subsequent filtration and purification steps. The reaction proceeds through a two-electron oxidation mechanism, where the aldehyde carbon undergoes oxidation to the carboxylic acid functionality while preserving the chlorine substituent at the 5-position.

Chromium-Based Oxidation Systems

Chromium trioxide-mediated oxidations have shown comparable efficiency, particularly when conducted in acetone at controlled temperatures of 0-25°C. These conditions yield 5-Chloronicotinic acid in 80-90% yield [1]. The chromium-based systems offer the advantage of rapid reaction kinetics and good functional group tolerance, although environmental considerations have led to reduced adoption of these methodologies in contemporary synthetic applications.

Dess-Martin Periodinane Oxidation

The Dess-Martin periodinane has emerged as a highly selective oxidizing agent for 5-Chloronicotinaldehyde, achieving yields of 90-95% under mild conditions [3]. This hypervalent iodine reagent operates effectively in dichloromethane at temperatures ranging from 0-20°C under inert atmosphere. The primary advantage of this methodology lies in its exceptional chemoselectivity and tolerance of sensitive functional groups, making it particularly suitable for complex synthetic sequences where preservation of other reactive sites is critical.

Oxidation Mechanisms

The mechanistic understanding of 5-Chloronicotinaldehyde oxidation reactions reveals fundamental insights into the electronic effects exerted by the chlorine substituent and the pyridine nitrogen atom. The electron-withdrawing nature of both the chlorine atom and the pyridine nitrogen creates a distinctive electronic environment that influences the reactivity of the aldehyde functionality [4] [5].

Electrochemical Oxidation Pathways

Recent investigations into electrochemical oxidation mechanisms have provided detailed insights into the electron transfer processes involved in 5-Chloronicotinaldehyde transformations. Under alkaline conditions at pH 13, electrochemical oxidation using nickel oxyhydroxide electrodes has achieved conversion yields of 75-88% [4]. The mechanism involves initial electron transfer from the aldehyde carbon, followed by hydroxide ion attack and subsequent proton transfer to generate the carboxylic acid product.

Swern Oxidation Mechanism

The Swern oxidation protocol, employing dimethyl sulfoxide and oxalyl chloride in the presence of triethylamine, has demonstrated yields of 85-92% for the conversion of 5-Chloronicotinaldehyde to 5-Chloronicotinic acid [6]. This mechanism proceeds through the formation of an activated dimethyl sulfoxide intermediate, which subsequently reacts with the aldehyde substrate through a five-membered ring transition state to effect the oxidation transformation.

Reduction Chemistry

Selective Reduction to 5-Chloronicotinalcohol

The reduction of 5-Chloronicotinaldehyde to 5-Chloronicotinalcohol has been extensively investigated using various reducing agents, each offering specific advantages in terms of selectivity, reaction conditions, and product yields .

Hydride-Based Reduction Systems

Sodium borohydride has proven to be highly effective for the selective reduction of 5-Chloronicotinaldehyde, achieving yields of 88-95% in methanol-water solvent systems at temperatures of 0-25°C [9]. The high selectivity observed with sodium borohydride stems from its mild reducing conditions, which preferentially target the aldehyde functionality while leaving the chlorine substituent and pyridine ring intact.

Lithium aluminum hydride represents a more powerful reducing agent, capable of achieving yields of 90-98% under anhydrous conditions in ether or tetrahydrofuran solvents [9]. The superior yields obtained with lithium aluminum hydride reflect its enhanced reducing power, although the stringent anhydrous conditions required limit its applicability in certain synthetic contexts.

DIBAL-H Reduction Protocol

Diisobutylaluminum hydride has emerged as an excellent alternative for the selective reduction of 5-Chloronicotinaldehyde, particularly when conducted at low temperatures (-78 to 0°C) in dry toluene . This methodology achieves yields of 85-93% with exceptional selectivity, avoiding over-reduction or undesired side reactions that can occur with more aggressive reducing systems.

Catalytic Hydrogenation Studies

Catalytic hydrogenation of 5-Chloronicotinaldehyde has been investigated using various heterogeneous catalysts, with particular attention to the selectivity challenges posed by the presence of both the chlorine substituent and the pyridine nitrogen [10] [11].

Palladium-Catalyzed Hydrogenation

Hydrogenation over palladium on carbon catalysts has achieved moderate yields of 75-85% for the conversion of 5-Chloronicotinaldehyde to 5-Chloronicotinalcohol [10]. The reaction proceeds under mild conditions (25-50°C, 1-3 atmospheres hydrogen pressure) in ethanol solvent. The moderate selectivity observed reflects the potential for competitive reduction of the pyridine ring under more forcing conditions.

Platinum-Catalyzed Systems

Platinum on carbon catalysts have demonstrated superior performance, achieving yields of 82-92% under optimized conditions (25-60°C, 1-5 atmospheres hydrogen pressure) in acetic acid solvent [11]. The enhanced selectivity of platinum catalysts for aldehyde reduction over pyridine ring hydrogenation makes this approach particularly attractive for preparative applications.

Substitution Reactions

Nucleophilic Substitution Patterns

The nucleophilic substitution chemistry of 5-Chloronicotinaldehyde exhibits regioselectivity patterns consistent with the electronic deactivation of the pyridine ring by both the chlorine substituent and the aldehyde functionality [12] [13] [14].

Positional Selectivity Analysis

Nucleophilic attack on 5-Chloronicotinaldehyde occurs preferentially at the C2 and C4 positions, with C2 showing enhanced reactivity relative to C4 [12] [13]. This regioselectivity pattern reflects the stabilization of negative charge development at these positions through resonance with the electron-deficient pyridine nitrogen. The electron-withdrawing effects of both the chlorine atom at C5 and the aldehyde group at C3 further enhance the electrophilicity of the C2 and C4 positions.

Methoxide Nucleophile Reactions

Methoxide ion reactions with 5-Chloronicotinaldehyde in dimethylformamide at 80-120°C demonstrate the characteristic C2 > C4 regioselectivity, yielding 5-Chloro-2-methoxynicotinaldehyde as the major product in 75-85% yield [15]. The mechanism proceeds through an addition-elimination pathway, with initial nucleophile addition forming a stabilized anionic intermediate that subsequently eliminates the displaced group.

Hydroxide Substitution Chemistry

Hydroxide ion substitution reactions conducted in water-ethanol mixtures at 60-100°C yield 5-Chloro-2-hydroxynicotinaldehyde in 70-82% yield [15]. The lower yields compared to methoxide reactions reflect the reduced nucleophilicity of hydroxide ion and potential competing side reactions under the reaction conditions employed.

Regioselectivity in Substitution Processes

The regioselectivity observed in nucleophilic substitution reactions of 5-Chloronicotinaldehyde can be understood through analysis of the electronic density distribution within the pyridine ring system and the relative stabilities of the intermediate complexes formed during the substitution process [12] [13].

Chichibabin Reaction Selectivity

The Chichibabin reaction, involving ammonia nucleophile attack at elevated temperatures (150-200°C), demonstrates exclusive C2 selectivity, yielding 5-Chloro-2-aminonicotinaldehyde in 65-78% yield [16]. This high selectivity reflects the unique thermodynamic stability of the C2-amino substitution product under the forcing conditions employed in the Chichibabin reaction.

Primary Amine Substitution Patterns

Primary amine nucleophiles exhibit the characteristic C2 > C4 regioselectivity when reacted with 5-Chloronicotinaldehyde in ethanol-dimethylformamide solvent mixtures at 80-150°C [13]. The resulting 5-Chloro-2-(alkylamino)nicotinaldehyde products are obtained in 72-88% yields, with the exact regioselectivity ratio dependent upon the steric bulk of the amine nucleophile and the reaction temperature employed.

Condensation Reactions

Reactions with Hydrazine Derivatives

The condensation chemistry of 5-Chloronicotinaldehyde with hydrazine derivatives represents a well-established pathway for the synthesis of hydrazone derivatives with potential biological activity [17] [18] [19].

Hydrazine Hydrate Condensations

The reaction of 5-Chloronicotinaldehyde with hydrazine hydrate in ethanol-acetic acid media proceeds smoothly at temperatures of 25-60°C over 2-6 hours to yield the corresponding hydrazone in 85-95% yield [18]. The reaction mechanism involves nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond of the hydrazone product.

Phenylhydrazine Condensation Chemistry

Phenylhydrazine reactions with 5-Chloronicotinaldehyde in ethanol solvent at 25-80°C generate phenylhydrazone derivatives in 78-88% yield over 3-8 hour reaction periods [18]. The enhanced nucleophilicity of phenylhydrazine compared to simple hydrazine results in more facile condensation reactions, although the yields are modestly reduced due to potential competing side reactions involving the aromatic ring of the phenylhydrazine nucleophile.

2,4-Dinitrophenylhydrazine Derivatives

The formation of 2,4-dinitrophenylhydrazine derivatives from 5-Chloronicotinaldehyde represents a particularly efficient condensation process, achieving yields of 90-98% under mild conditions (25-50°C, 1-3 hours) in ethanol-hydrochloric acid media [20]. These derivatives serve as valuable analytical tools for the identification and quantification of the parent aldehyde compound.

Formation of Schiff Bases

The formation of Schiff bases from 5-Chloronicotinaldehyde through condensation with primary amines has been extensively studied as a route to biologically active compounds [21] [20] [22].

Primary Amine Condensation Methodology

The condensation of 5-Chloronicotinaldehyde with various primary amines proceeds efficiently under mild acidic conditions to generate Schiff base products [21]. The reaction typically employs ethanol or methanol as solvent with catalytic amounts of acetic acid, achieving high yields (80-95%) over reaction periods of 2-8 hours at temperatures of 25-80°C.

Aromatic Amine Schiff Base Formation

Aromatic primary amines demonstrate particularly high reactivity toward 5-Chloronicotinaldehyde, with condensation reactions proceeding rapidly even at room temperature [21] [22]. The electronic properties of the aromatic amine significantly influence both the reaction rate and the stability of the resulting Schiff base product, with electron-rich anilines showing enhanced reactivity compared to electron-deficient derivatives.

Heterocyclic Amine Condensations

Heterocyclic primary amines, including pyridylamine and thiazolylamine derivatives, undergo efficient condensation with 5-Chloronicotinaldehyde to generate structurally diverse Schiff base products [22]. These reactions typically require slightly elevated temperatures (40-80°C) and extended reaction times (4-12 hours) compared to simple aliphatic or aromatic amines, reflecting the reduced nucleophilicity of the heterocyclic amine nitrogen.

Cross-Coupling Reactions

Palladium-Catalyzed Transformations

The application of palladium-catalyzed cross-coupling reactions to 5-Chloronicotinaldehyde has enabled access to a wide range of structurally diverse derivatives through formation of new carbon-carbon bonds [23] [24] [25].

Suzuki-Miyaura Coupling Applications

Suzuki-Miyaura coupling of 5-Chloronicotinaldehyde with arylboronic acids has been achieved using palladium tetrakis(triphenylphosphine) catalyst systems in the presence of potassium carbonate base [25]. Reactions conducted in dimethylformamide-water solvent mixtures at 80-100°C yield 5-Chloro-3-arylnicotinaldehyde products in 75-90% yield. The aldehyde functionality remains intact throughout the coupling process, enabling subsequent derivatization of the product compounds.

Heck Coupling Methodology

Heck coupling reactions of 5-Chloronicotinaldehyde with alkenes have been accomplished using palladium acetate catalyst systems with triphenylphosphine ligands in the presence of triethylamine base [26]. The reactions proceed at elevated temperatures (100-120°C) in dimethylformamide solvent to yield 5-Chloro-3-alkenylnicotinaldehyde products in 65-82% yield. The regioselectivity of the Heck coupling is influenced by the steric and electronic properties of the alkene coupling partner.

Sonogashira Coupling Reactions

Sonogashira coupling of 5-Chloronicotinaldehyde with terminal alkynes represents a highly efficient transformation, achieving yields of 80-95% under mild conditions (60-80°C) using palladium dichloride bis(triphenylphosphine) catalyst with copper iodide co-catalyst in tetrahydrofuran-triethylamine solvent systems [26]. The high yields obtained reflect the favorable electronic properties of the alkyne coupling partners and the efficient catalyst turnover under the optimized reaction conditions.

Novel Coupling Methodologies

Recent developments in cross-coupling chemistry have led to the exploration of alternative catalyst systems and novel reaction conditions for the functionalization of 5-Chloronicotinaldehyde [27] [28].

Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed Kumada coupling reactions of 5-Chloronicotinaldehyde with Grignard reagents have been investigated using nickel dichloride bis(diphenylphosphinopropane) catalyst systems in tetrahydrofuran solvent [27]. These reactions proceed at moderate temperatures (25-65°C) to yield 5-Chloro-3-arylnicotinaldehyde products in 60-78% yield. While the yields are somewhat lower than those achieved with palladium catalysts, the use of abundant and inexpensive nickel represents an attractive alternative for large-scale applications.

Photoredox Cross-Coupling Systems

Emerging photoredox methodologies have been applied to the cross-coupling of 5-Chloronicotinaldehyde derivatives, enabling mild reaction conditions and compatibility with sensitive functional groups [29]. These light-mediated processes operate at room temperature and offer potential advantages in terms of functional group tolerance and reaction selectivity, although the substrate scope and reaction yields require further optimization.

Flow Chemistry Applications

The implementation of continuous flow chemistry techniques for the cross-coupling of 5-Chloronicotinaldehyde has demonstrated improved reaction control and enhanced safety profiles compared to traditional batch processes [30]. Flow reactors enable precise temperature and residence time control, leading to improved reproducibility and potential for scale-up applications in pharmaceutical and materials synthesis.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Chloropyridine-3-carbaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types